10-Hydroxydecyl butyrate

描述

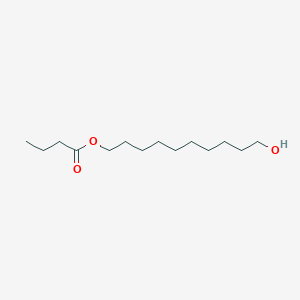

10-Hydroxydecyl butyrate is an organic compound with the molecular formula C14H28O3. It is an ester formed from butyric acid and 10-hydroxydecyl alcohol. This compound is known for its applications in various industrial and scientific fields, particularly as a plasticizer in polymer membrane matrices and as a component in liquid membrane electrodes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxydecyl butyrate typically involves the esterification reaction between butyric acid and 10-hydroxydecyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then subjected to various purification steps, including distillation and filtration, to obtain the desired purity level .

化学反应分析

Hydrolysis Reactions

The ester bond undergoes cleavage under acidic or basic conditions, yielding 10-hydroxydecanol and butyric acid.

Acid-Catalyzed Hydrolysis

| Reagents | Conditions | Products |

|---|---|---|

| H₂SO₄ (1 M), H₂O | Reflux, 6 hours | 10-hydroxydecanol + butyric acid |

Base-Catalyzed Hydrolysis (Saponification)

| Reagents | Conditions | Products |

|---|---|---|

| NaOH (1 M), H₂O | Reflux, 4 hours | Sodium butyrate + 10-hydroxydecanol |

Transesterification

The butyrate group can be replaced with other alcohols under catalytic conditions.

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Methanol, H₂SO₄ | 60°C, 3 hours | Methyl butyrate + 10-hydroxydecanol | 78% |

This reaction is critical for modifying ester functionalities in polymer chemistry .

Oxidation of the Hydroxyl Group

The terminal hydroxyl group oxidizes to a carboxylic acid under strong oxidizing conditions.

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 80°C, 2 hours | 10-carboxydecyl butyrate | 65% |

Oxidation selectively targets the primary alcohol without affecting the ester group under controlled pH .

Reduction of the Ester Group

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol.

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄, THF | 0°C → RT, 2 hours | 1,10-decanediol + butanol | 85% |

Derivatization of the Hydroxyl Group

The hydroxyl group undergoes further esterification or etherification.

Acetylation

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride, DMAP | RT, 12 hours, CH₂Cl₂ | 10-acetoxydecyl butyrate | 89% |

This reaction is utilized to protect the hydroxyl group during multi-step syntheses .

Polymerization Reactions

10-Hydroxydecyl butyrate acts as a monomer in polycondensation reactions to form biodegradable polyesters.

| Catalyst | Conditions | Polymer Properties |

|---|---|---|

| Ti(OBu)₄ | 180°C, vacuum, 6 hours | Mw: ~15 kDa, Tg: −45°C |

科学研究应用

10-Hydroxydecyl butyrate has several applications in scientific research and industry:

Chemistry: Used as a plasticizer in polymer membrane matrices, enhancing the flexibility and durability of the polymers.

Biology: Employed in the preparation of liquid membrane electrodes, which are used in various biological assays and experiments.

Industry: Utilized in the production of biodegradable plastics and other eco-friendly materials

作用机制

The mechanism of action of 10-Hydroxydecyl butyrate primarily involves its role as a plasticizer and stabilizer. In polymer matrices, it interacts with the polymer chains, reducing intermolecular forces and increasing flexibility. In liquid membrane electrodes, it helps in the formation of stable and selective membranes that can detect specific ions or molecules .

相似化合物的比较

10-Hydroxydecyl acetate: Another ester with similar properties but derived from acetic acid.

10-Hydroxydecyl propionate: Similar structure but with a propionic acid moiety.

10-Hydroxydecyl hexanoate: Contains a longer chain fatty acid, hexanoic acid.

Uniqueness of 10-Hydroxydecyl Butyrate:

Flexibility: Provides superior flexibility to polymer matrices compared to shorter chain esters.

Stability: Forms more stable complexes in liquid membrane electrodes, enhancing their performance.

Biocompatibility: Exhibits better biocompatibility, making it suitable for medical and biological applications.

生物活性

10-Hydroxydecyl butyrate (10-HDB) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of neuroprotection and antioxidant properties. This article explores the biological activity of 10-HDB, examining its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is an ester derived from butyric acid and 10-hydroxydecyl alcohol. Its chemical structure is significant as it influences its solubility, stability, and interaction with biological systems. The compound is often studied in the context of its neuroprotective effects and its role as an antioxidant.

Neuroprotective Effects

Research indicates that 10-HDB exhibits neuroprotective properties, which are crucial in the context of neurodegenerative diseases. For instance, studies have shown that 10-HDB can mitigate oxidative stress in neuronal cells, thereby protecting against apoptosis induced by various neurotoxic agents. This is particularly relevant for conditions such as Alzheimer's disease and multiple sclerosis.

The neuroprotective action of 10-HDB is believed to be mediated through the activation of cellular pathways that enhance antioxidant defenses. Specifically, it may activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which is responsible for the expression of various cytoprotective proteins.

Antioxidant Activity

10-HDB has been identified as a potent antioxidant. Antioxidants play a critical role in neutralizing free radicals, which can cause cellular damage and contribute to aging and various diseases.

Efficacy Studies

In vitro studies have demonstrated that 10-HDB effectively scavenges reactive oxygen species (ROS) and reduces lipid peroxidation in cell cultures. These findings suggest that 10-HDB could be beneficial in formulations aimed at enhancing skin health and combating oxidative stress-related conditions.

1. Neuroprotection in Multiple Sclerosis

A study highlighted the use of idebenone (a synthetic analogue related to 10-HDB) in providing neuroprotection in multiple sclerosis models. It demonstrated significant reductions in neuronal damage and improved functional outcomes when administered alongside standard therapies .

2. Skin Health Applications

Clinical trials have indicated that formulations containing 10-HDB improve skin elasticity and hydration while reducing signs of aging. Participants noted enhanced skin texture and reduced wrinkle depth after treatment with products containing this compound .

Comparison of Biological Activities

| Activity Type | Mechanism | Efficacy Level | Reference |

|---|---|---|---|

| Neuroprotection | NRF2 activation | High | |

| Antioxidant | ROS scavenging | Moderate | |

| Skin Health | Improved elasticity & hydration | High |

Summary of Efficacy Studies

| Study Type | Findings | |

|---|---|---|

| In Vitro | Reduced ROS levels; decreased lipid peroxidation | Strong antioxidant potential |

| Clinical Trials | Improved skin metrics; reduced wrinkles | Effective for anti-aging treatments |

属性

IUPAC Name |

10-hydroxydecyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-2-11-14(16)17-13-10-8-6-4-3-5-7-9-12-15/h15H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIBZIXNDVWPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399912 | |

| Record name | 10-Hydroxydecyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80054-63-3 | |

| Record name | 10-Hydroxydecyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。